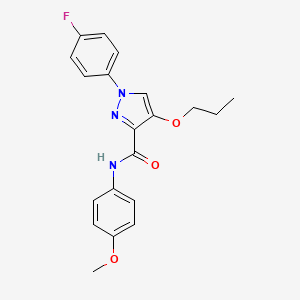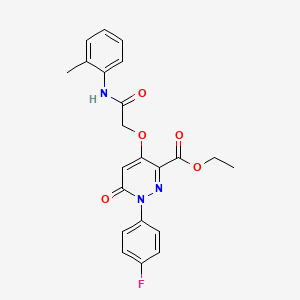![molecular formula C18H18ClN3O3S B2408481 5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946227-23-2](/img/structure/B2408481.png)
5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((4-chlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of thioxopyrimidine . Thioxopyrimidines are a class of heterocyclic compounds that have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . For example, a mixture of 5-cyano-1,6-dihydro-4-methyl-2-phenyl-6-thioxopyrimidine, 2-bromoacetophenone, and sodium ethoxide in DMF was stirred at room temperature for 4 hours and then diluted with cold water .Scientific Research Applications
Crystal Structures and Molecular Interactions
Racemic and Structural Analysis : The research by Low et al. (2004) delves into the crystal structure and racemic nature of pyrido[2,3-d]pyrimidine derivatives, revealing insights into their paired N-H...O hydrogen bonds forming centrosymmetric dimers and single C-H...π(arene) hydrogen bonds linking the dimers into chains. The study emphasizes the significance of dimethylformamide in the crystallization process and its role in the formation of these molecular structures (Low et al., 2004).
Molecular Structures and Crystal Forms : Trilleras et al. (2009) investigated the molecular structures and crystal forms of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with different aryl substituents. Their findings highlight the variety of hydrogen bonding patterns and π-π stacking interactions, which influence the formation of different chain and sheet structures in the crystal lattice (Trilleras et al., 2009).
Heterocyclic Synthesis and Applications
Regioselective Synthesis of Heterocycles : The work by Majumdar et al. (2001) focuses on the regioselective synthesis of pyrimidine annelated heterocycles, demonstrating various methods to achieve high yields of the desired heterocyclic compounds. Their research provides valuable methodologies for the synthesis of complex heterocycles which are crucial in various scientific applications (Majumdar et al., 2001).
Synthesis and Pharmaceutical Applications : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, as reported by Abu‐Hashem et al. (2020), illustrates the potential of these compounds as anti-inflammatory and analgesic agents. The research not only sheds light on the synthetic pathways but also underscores their pharmaceutical relevance (Abu‐Hashem et al., 2020).
Three-Component Reactions and Structural Analysis : Hegab et al. (2008) explore the three-component reactions of certain compounds leading to the formation of pyrido[2,3-d]pyrimidine-2,4-diones with anti-inflammatory activity. The study also involves X-ray diffraction and NMR studies for structural elucidation, providing a comprehensive understanding of the synthesized compounds and their potential therapeutic applications (Hegab et al., 2008).
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-21-16-14(17(23)22(2)18(21)24)15(12(8-20-16)9-25-3)26-10-11-4-6-13(19)7-5-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFYPCMVNWDOCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)Cl)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)



![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)


![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)
